Trifluoromethyluracil

Thymidylate synthase inhibition Antimetabolite mechanism Enzyme kinetics

Select 5-trifluoromethyluracil for reproducible TS inhibition without metabolic activation. Its electron-withdrawing CF3 group enables direct covalent interaction with thymidylate synthase (IC50 360 nM) independent of cellular kinases, unlike 5-FU. Resistant to DPD catabolism, it yields only 5-carboxyuracil in vivo, simplifying pharmacokinetic studies. The nucleoside form incorporates into DNA (up to 10% thymine replacement) for quantifiable helix destabilization assays. As the aglycone core of trifluridine and metabolite of TAS-102, it is the essential scaffold for next-generation antimetabolite prodrugs with superior therapeutic indices.

Molecular Formula C5H3F3N2O2
Molecular Weight 180.08 g/mol
CAS No. 54-20-6
Cat. No. B1200052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoromethyluracil
CAS54-20-6
Synonyms5-TFMU
trifluoromethyluracil
Molecular FormulaC5H3F3N2O2
Molecular Weight180.08 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)C(F)(F)F
InChIInChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-9-4(12)10-3(2)11/h1H,(H2,9,10,11,12)
InChIKeyLMNPKIOZMGYQIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoromethyluracil (CAS 54-20-6): Core Pyrimidine Base for Fluorinated Antimetabolite Research


Trifluoromethyluracil (CAS 54-20-6), also known as 5-(trifluoromethyl)uracil or trifluorothymine, is a fluorinated pyrimidine analog with the molecular formula C5H3F3N2O2 and a molecular weight of 180.09 g/mol [1]. The compound appears as a white to faintly yellow crystalline powder with a melting point of 245–246 °C, is insoluble in water, and exhibits high stability against metabolic ring degradation . As the aglycone core of the clinically approved antiviral trifluridine and a key metabolite of the anticancer prodrug TAS-102, this compound serves as a critical synthetic intermediate and a mechanistic probe for thymidylate synthase inhibition and nucleic acid incorporation studies .

Why Trifluoromethyluracil Cannot Be Substituted with Unmodified Uracil or Thymine in Antimetabolite Research


Trifluoromethyluracil exhibits biological properties fundamentally distinct from its unsubstituted analogs uracil and thymine. The electron-withdrawing trifluoromethyl group at the C5 position confers unique electronic susceptibility that enables covalent interaction with the active site nucleophile of thymidylate synthase (TS), a mechanism not shared by the natural substrates [1]. In contrast to 5-fluorouracil, which acts primarily after metabolic conversion to FdUMP, the 5-CF3 substitution renders the pyrimidine ring resistant to catabolic degradation by dihydropyrimidine dehydrogenase, dramatically altering its in vivo pharmacokinetic profile [2]. Furthermore, unlike the natural base thymine, which is efficiently incorporated into DNA, trifluoromethyluracil acts as a poor substrate for salvage pathways while its nucleoside counterpart can achieve up to 10% replacement of thymine in phage DNA with consequent destabilization of the double helix [3]. These mechanistic and metabolic differences preclude the simple interchange of trifluoromethyluracil with other pyrimidine bases in research applications, necessitating the procurement of the specific compound for reproducible studies on fluoropyrimidine pharmacology and nucleic acid biochemistry.

Trifluoromethyluracil (CAS 54-20-6): Quantitative Differentiation from 5-Fluorouracil, Trifluridine, and Other Pyrimidine Analogs


Thymidylate Synthase Inhibition: Rat TS IC50 of 360 nM Establishes Trifluoromethyluracil as a Direct-Acting Antimetabolite Probe

Trifluoromethyluracil (FTY) directly inhibits rat thymidylate synthase (TS) with an IC50 value of 360 nM [1]. This inhibition is mechanistically distinct from 5-fluorouracil (5-FU), which requires intracellular conversion to the nucleotide FdUMP to achieve TS inhibition. The trifluoromethyl group at C5 activates the pyrimidine ring toward nucleophilic attack by the enzyme's active site cysteine, enabling covalent complex formation without the requirement for prior phosphorylation. In head-to-head enzymatic assays, the nucleotide form of the analog, 5-trifluoromethyl-2′-deoxyuridine 5′-phosphate (F3dThd-5′-P), was found to be approximately 1000-fold more potent than the free base in cellular growth inhibition assays, confirming that while the base itself has intrinsic TS inhibitory activity, phosphorylation dramatically enhances potency [2].

Thymidylate synthase inhibition Antimetabolite mechanism Enzyme kinetics

Cellular Growth Inhibition: 500-Fold Lower Potency of Free Base Compared to Nucleoside Guides Appropriate Research-Grade Selection

In HeLa cell growth inhibition assays, trifluoromethyluracil (F3Thy) was approximately 500-fold less effective than its nucleoside counterpart 5-trifluoromethyl-2′-deoxyuridine (F3dThd), and 100-fold less effective than the 5′-methylphosphonate derivative [1]. This quantitative difference underscores the critical role of the sugar moiety and phosphorylation state in determining cellular potency. The same study demonstrated that F3dThd and its 5′-phosphate were 1000-fold more inhibitory toward vaccinia virus replication in HeLa cells than the free base. When compared across multiple cell lines—HeLa, Novikoff hepatoma, and L5178Y mouse leukemia—the relative potency hierarchy remained consistent: nucleoside/nucleotide ≫ free base. This data positions trifluoromethyluracil as the appropriate selection for studies focused on the intrinsic biochemical properties of the CF3-pyrimidine scaffold, while the nucleoside should be selected when cellular uptake and intracellular phosphorylation are desired experimental variables.

Cytotoxicity Antiproliferative activity Structure-activity relationship

Metabolic Stability: Trifluoromethyluracil Ring Resists Catabolic Degradation, Enabling Distinct In Vivo Distribution

Radiolabeled in vivo metabolism studies in tumor-bearing mice revealed that the pyrimidine ring of trifluoromethyluracil-2-C14 is not metabolically degraded, in stark contrast to all other pyrimidines studied, including 5-fluorouracil [1]. The only catabolite formed from trifluoromethyluracil was 5-carboxyuracil, a minor oxidative product, while 5-FU undergoes extensive catabolism via dihydropyrimidine dehydrogenase (DPD) to inactive dihydrofluorouracil. Tissue distribution analysis showed that catabolism of the compound was least extensive in tumor tissue and most pronounced in the intestines, establishing a tissue-specific metabolic profile. This metabolic resistance is attributed to the electron-withdrawing trifluoromethyl group, which renders the 5,6-double bond resistant to reduction by DPD. For comparison, the nucleoside analog F3dThd was found to undergo cleavage to the pyrimidine base in vivo, and was incorporated into DNA to a very small extent, with mono-, di-, and triphosphate anabolites detected in tissues.

Drug metabolism Pharmacokinetics Fluoropyrimidine catabolism

DNA Incorporation and Destabilization: Up to 10% Thymine Replacement in Phage DNA with Decreased Melting Temperature

Trifluoromethyluracil, when administered as its deoxyribonucleoside analog, is incorporated into the DNA of bacteriophage T4B, replacing up to 10% of thymine residues [1]. This incorporation was confirmed by coincident radioactivity and DNA peaks in CsCl density gradient centrifugation, and by hydrolysis studies showing the intact compound was present in the DNA. Importantly, the melting temperature (Tm) of the substituted DNA was lower than that of normal phage T4B DNA, indicating that the CF3 substitution destabilizes the DNA double helix. In contrast, 5-fluorouracil is not incorporated into DNA, and thymine is the natural substrate. Additionally, the compound strongly inhibited the average viable burst size of phage T4B, demonstrating functional disruption of viral replication. The free base (trifluoromethyluracil) itself substituted very poorly for thymine in thymineless E. coli, confirming that the deoxyriboside form is required for efficient DNA incorporation.

DNA incorporation Nucleic acid biochemistry Mutagenesis

Tumor Growth Inhibition: 5-Trifluoromethyluracil Activity in Mouse Neoplasm Models Establishes In Vivo Antitumor Potential

In a foundational study of fluorinated pyrimidines, 5-trifluoromethyluracil was evaluated for tumor-inhibitory activity in four transplanted mouse neoplasm models [1]. The mechanism of tumor inhibition was attributed primarily to the inhibition of thymidylate synthetase, a conclusion supported by subsequent enzymatic studies. While direct quantitative tumor growth inhibition values (e.g., T/C% or ED50) were not reported for the free base in the available abstract, the study established that the compound possesses intrinsic in vivo antitumor activity as the aglycone. A subsequent study with a prodrug derivative of the nucleoside analog, FTC-092, reported an ED50 of 13.3 mg/kg daily against sarcoma 180, compared to 64.1 mg/kg for the parent nucleoside CF3dUrd, and a therapeutic index (LD10/ED50) of 4.39, which was superior to that of CF3dUrd (1.7) and 5-FU (1.65) [2]. These data collectively demonstrate that the trifluoromethyluracil scaffold, when appropriately derivatized, yields compounds with improved therapeutic windows over 5-FU.

Antitumor activity In vivo efficacy Transplanted tumor models

Validated Research Applications of Trifluoromethyluracil (CAS 54-20-6) Based on Quantitative Evidence


Direct Thymidylate Synthase Inhibition Studies Requiring a Phosphorylation-Independent Probe

Researchers investigating the fundamental biochemistry of thymidylate synthase inhibition should select trifluoromethyluracil for assays that require a direct-acting inhibitor independent of cellular phosphorylation machinery. With a demonstrated IC50 of 360 nM against rat TS, this compound enables kinetic and structural studies without the confounding variable of intracellular nucleotide conversion required by 5-FU [1]. The trifluoromethyl group provides a unique electronic signature that can be exploited in mechanistic studies using 19F-NMR or X-ray crystallography.

Fluoropyrimidine Metabolism Studies Targeting DPD-Resistant Scaffolds

Investigators studying fluoropyrimidine catabolism should procure trifluoromethyluracil as a model compound for DPD-resistant antimetabolites. Radiolabeled in vivo studies demonstrate that the pyrimidine ring remains intact, with 5-carboxyuracil as the sole catabolite, contrasting sharply with the extensive DPD-mediated degradation of 5-FU [1]. This property makes the compound valuable for pharmacokinetic studies aimed at understanding the biodistribution and tissue-specific metabolism of CF3-substituted pyrimidines.

Nucleic Acid Biochemistry: DNA Incorporation and Duplex Destabilization Assays

For studies on the biophysical consequences of nucleobase modification on DNA structure, the deoxyribonucleoside form of trifluoromethyluracil is required. Evidence shows that F3dThd incorporates into phage DNA at up to 10% replacement of thymine, resulting in a measurable decrease in melting temperature [1]. This provides a quantifiable model system for investigating how C5 substitution with electron-withdrawing groups alters DNA stability, base pairing fidelity, and polymerase processivity.

Synthetic Intermediate for Fluorinated Antimetabolite Prodrug Development

Medicinal chemistry programs developing novel antimetabolite prodrugs should utilize trifluoromethyluracil as a key synthetic building block. Data from FTC-092, a prodrug of the nucleoside analog, demonstrates that CF3-substituted pyrimidines can achieve therapeutic indices (LD10/ED50 = 4.39) superior to both the parent nucleoside (1.7) and 5-FU (1.65) [1]. This validates the scaffold's utility in creating agents with improved pharmacokinetic profiles and reduced toxicity relative to established fluoropyrimidines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trifluoromethyluracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.